molecular formula C7H2BrClF3IO3S B12837184 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate

4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate

Cat. No.: B12837184
M. Wt: 465.41 g/mol
InChI Key: YIBFBAPQWHDLED-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate is a fluorinated organic compound with the molecular formula C7H2BrClF3IO3S and a molecular weight of 465.41 g/mol . This compound is characterized by the presence of bromine, chlorine, iodine, and trifluoromethanesulphonate groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation and sulfonation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and sulfonation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms and the trifluoromethanesulphonate group enhances its electrophilic character, making it a suitable candidate for substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate is unique due to the presence of three different halogen atoms and the trifluoromethanesulphonate group, which provides a high degree of reactivity and versatility in various chemical reactions. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C7H2BrClF3IO3S

Molecular Weight

465.41 g/mol

IUPAC Name

(4-bromo-2-chloro-6-iodophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H2BrClF3IO3S/c8-3-1-4(9)6(5(13)2-3)16-17(14,15)7(10,11)12/h1-2H

InChI Key

YIBFBAPQWHDLED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OS(=O)(=O)C(F)(F)F)I)Br

Origin of Product

United States

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